molecular formula C29H33N3O3 B12947914 N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide

N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide

Cat. No.: B12947914
M. Wt: 471.6 g/mol
InChI Key: JWBGLSNXGRDLKH-HFZDXXHNSA-N
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Description

“N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide” is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structural features, including a cyanophenyl group, an ethoxyphenyl group, and a pyridinyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide” typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

    Formation of the Cyanophenyl Intermediate:

    Formation of the Ethoxyphenyl Intermediate:

    Coupling of Intermediates: The key intermediates are then coupled using amide bond formation reactions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxyphenyl group may yield phenolic compounds, while reduction of the cyano group may yield amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may exhibit biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications may include the treatment of diseases where the compound’s biological activity is beneficial.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide” depends on its specific biological target. Potential mechanisms include:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides with comparable structural features, such as:

  • N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-methoxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide
  • N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl)-2-methyl-2-((5-ethylpyridin-2-yl)oxy)propanamide

Uniqueness

The uniqueness of “N-((2S,3S)-3-(3-Cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide” lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H33N3O3

Molecular Weight

471.6 g/mol

IUPAC Name

N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-ethoxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide

InChI

InChI=1S/C29H33N3O3/c1-6-34-25-13-11-22(12-14-25)17-26(24-9-7-8-23(16-24)18-30)21(3)32-28(33)29(4,5)35-27-15-10-20(2)19-31-27/h7-16,19,21,26H,6,17H2,1-5H3,(H,32,33)/t21-,26+/m0/s1

InChI Key

JWBGLSNXGRDLKH-HFZDXXHNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C2=CC=CC(=C2)C#N)[C@H](C)NC(=O)C(C)(C)OC3=NC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C2=CC=CC(=C2)C#N)C(C)NC(=O)C(C)(C)OC3=NC=C(C=C3)C

Origin of Product

United States

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